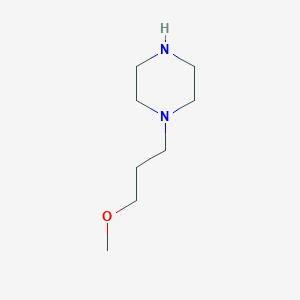

1-(3-Methoxypropyl)piperazine

Overview

Description

1-(3-Methoxypropyl)piperazine (MPP) is a cyclic compound with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. It is a synthetic compound that has been used in various scientific and industrial applications due to its unique properties. MPP has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It also has potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

Potential Use in Oncology and Diagnostics

- Analogue Development for PET Radiotracers : 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a structural analogue of 1-(3-Methoxypropyl)piperazine, shows promise in therapeutic and diagnostic applications in oncology. Modifications in its structure aim to reduce its lipophilicity for potential use as positron emission tomography (PET) radiotracers. Such analogues display significant receptor affinities and selectivities, suggesting their potential utility in cancer diagnosis and therapy (Abate et al., 2011).

Targeted Optical Imaging

- Silver Nanoparticle Conjugation for Imaging : Methoxyphenyl piperazine, when conjugated with silver nanoparticles, serves as a targeted optical imaging agent. This application demonstrates the compound's utility in enhancing the detection limits of imaging techniques, which is crucial in medical diagnostics (Chaturvedi et al., 2018).

Antibacterial Applications

- Synthesis for Antibacterial Activity : The synthesis of N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA) and its characterization have revealed its antibacterial properties. This compound has demonstrated inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, indicating its potential in developing new antibacterial agents (Xu et al., 2012).

Anticancer Research

- Apoptosis Induction in Cancer Cells : A novel compound related to this compound has been shown to induce apoptosis in cancer cells. It functions by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. This compound also exhibits anti-growth activity in drug-resistant cancer cells, suggesting its potential as an anticancer agent (Lee et al., 2013).

Antidepressant and Anticonvulsant Research

- Inhibitors of Biogenic Amine Re-uptake : A series of 1-[2-[(2-phenoxyphenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines has been tested as inhibitors of biogenic amine re-uptake, showcasing their potential as antidepressants. These findings contribute to the understanding of the compound's role in neurotransmitter regulation, relevant for mental health treatment (Wieringa et al., 2010).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(3-Methoxypropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating intrinsic mitochondrial signaling pathways. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . Additionally, it can modulate the activity of key signaling molecules, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and muscle function . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, in animal studies, doses above a certain threshold have been associated with neurotoxic symptoms such as tremors, convulsions, and altered behavior . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound . Additionally, the compound can affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and activity . Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and dynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name |

1-(3-methoxypropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWCQKPWZIASLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365319 | |

| Record name | 1-(3-methoxypropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88708-40-1 | |

| Record name | 1-(3-methoxypropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)